![molecular formula C10H15BO3 B1398913 4-(Isopropoxymethyl)phenylboronic acid CAS No. 1334214-75-3](/img/structure/B1398913.png)
4-(Isopropoxymethyl)phenylboronic acid
Overview
Description
“4-(Isopropoxymethyl)phenylboronic acid” is a derivative of phenylboronic acid . Phenylboronic acid, abbreviated as PhB(OH)2, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is commonly used in organic synthesis .
Synthesis Analysis
Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular formula of “4-(Isopropoxymethyl)phenylboronic acid” is C10H16BNO4S . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including phenylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They also play a crucial role in carbohydrate chemistry and glycobiology .Physical And Chemical Properties Analysis
The density of “4-(Isopropoxymethyl)phenylboronic acid” is 1.3±0.1 g/cm3, and its boiling point is 428.3±55.0 °C at 760 mmHg . It is soluble in most polar organic solvents .Safety And Hazards
Future Directions
Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences . They are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
properties
IUPAC Name |
[4-(propan-2-yloxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)14-7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUXPHQXSZSJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropoxymethyl)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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